2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride

Catalog No.
S13983679
CAS No.
M.F
C10H14ClNO
M. Wt
199.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride

Product Name

2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride

IUPAC Name

2-amino-1-(4-ethylphenyl)ethanone;hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

InChI

InChI=1S/C10H13NO.ClH/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H

InChI Key

KQFJTAPVOZRIIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN.Cl

2-Amino-1-(4-ethylphenyl)ethanone hydrochloride is an organic compound with the molecular formula C11H15ClN2O. It features an ethanone backbone, an amino group, and a para-ethylphenyl substituent, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound has a molecular weight of approximately 216.71 g/mol when considering the hydrochloride form. Its structure allows for diverse reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

  • Oxidation: The amino group can be oxidized to yield nitro or imine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives, specifically 2-amino-1-(4-ethylphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents such as alkyl halides or acyl chlorides.

These reactions enable the formation of various derivatives that can be tailored for specific applications in research and industry.

Research indicates that 2-Amino-1-(4-ethylphenyl)ethanone hydrochloride exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action likely involves modulation of enzyme activity and receptor binding, although detailed studies are necessary to elucidate specific pathways. The compound's structural characteristics may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 2-Amino-1-(4-ethylphenyl)ethanone hydrochloride typically involves methods such as:

  • Reductive Amination: This method involves the reaction of 4-ethylacetophenone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen over a catalyst like palladium on carbon.
  • Strecker Synthesis: In this approach, 4-ethylbenzaldehyde is reacted with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino ketone.

In industrial settings, large-scale production often employs optimized reductive amination processes using continuous flow reactors to ensure high yield and purity while minimizing by-products.

2-Amino-1-(4-ethylphenyl)ethanone hydrochloride has a wide range of applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: The compound is investigated for its potential as a biochemical probe in enzyme studies.
  • Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Utilized in the production of pharmaceuticals and fine chemicals .

The interaction studies involving 2-Amino-1-(4-ethylphenyl)ethanone hydrochloride focus on its binding affinity to specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxy-substituted phenyl ring can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways .

Several compounds share structural similarities with 2-Amino-1-(4-ethylphenyl)ethanone hydrochloride. Here are some notable examples:

Compound NameStructural FeatureSimilarity Level
2-Amino-1-(4-hydroxyphenyl)ethanone HydrochlorideHydroxyl group instead of ethylHigh
2-Amino-1-(4-dimethylaminophenyl)ethanone HydrochlorideDimethylamino group instead of ethylHigh
2-Amino-1-(3-methylphenyl)ethanone HydrochlorideMethyl substitution at the meta positionModerate
2-Amino-N-(4-methylphenyl)acetamide HydrochlorideAcetamide instead of ethanoneModerate

These compounds exhibit varying degrees of similarity based on their functional groups and positions on the aromatic ring. The unique ethyl substitution in 2-Amino-1-(4-ethylphenyl)ethanone hydrochloride contributes to its distinct reactivity and biological activity profile compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

199.0763918 g/mol

Monoisotopic Mass

199.0763918 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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